Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a 2-phenylquinoline-4-carboxamido moiety at position 2, and an ethoxycarbonyl group at position 3.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-35-28(34)25-20-13-14-31(17(2)32)16-24(20)36-27(25)30-26(33)21-15-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,15H,3,13-14,16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNQQPMIEJMLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been extensively studied for their biological activities, including their potential as histone deacetylase (hdac) inhibitors. HDACs are a group of enzymes that play a crucial role in the regulation of gene expression and are considered potential therapeutic targets for various diseases, including cancer.
Mode of Action
It’s known that quinoline derivatives can interact with their targets (like hdacs) by binding to the active site of the enzyme, thereby inhibiting its function. This interaction can lead to changes in the acetylation levels of histone proteins, which can significantly contribute to the modulation of cellular functions and activities.
Biological Activity
Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its intricate structure, belongs to the class of thieno[2,3-c]pyridine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C28H25N3O4S
- Molecular Weight : 499.59 g/mol
IUPAC Name
The systematic name of the compound is:
- IUPAC Name : Ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.
Structural Features
The compound features a thieno-pyridine core with various functional groups that contribute to its biological activity. The presence of nitrogen and sulfur within its structure classifies it as a heterocyclic compound.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in disease pathways. The structural motifs enable effective binding to target sites, which may lead to therapeutic effects.
Anti-Cancer Properties
Research has indicated that compounds with similar structural characteristics exhibit significant anti-cancer activity. For instance:
- Case Study : A study on thieno[2,3-c]pyridine derivatives demonstrated their potential in inhibiting cancer cell proliferation through modulation of cell cycle progression and induction of apoptosis .
Anti-Inflammatory Effects
Ethyl 6-acetyl derivatives have also shown promise in reducing inflammation:
- Case Study : In vitro studies revealed that similar compounds significantly decreased the production of pro-inflammatory cytokines in macrophages .
Pharmacological Applications
The compound's unique structure allows it to be explored for various pharmacological applications:
- Anticancer Agents : Targeting specific cancer pathways.
- Anti-inflammatory Drugs : Modulating immune responses.
- Enzyme Inhibitors : Interfering with metabolic processes related to diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Specific catalysts or reagents are required for optimal reaction conditions.
- Reaction Conditions : Temperature, solvent choice, and reaction time are crucial for achieving high yields and purity.
Table 1: Summary of Synthesis Steps
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Preparation of thieno-pyridine core | Thiophene derivatives |
| 2 | Acetylation process | Acetic anhydride |
| 3 | Coupling with phenylquinoline | Phenylquinoline derivatives |
Research Findings
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The thieno[2,3-c]pyridine core distinguishes this compound from analogs with thieno[2,3-b]pyridine frameworks (e.g., Ethyl N-{4-aryl-2-cyano-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl}-methanimidates, ). Key structural differences include:
- Position of substituents: The acetyl group at position 6 and the phenylquinoline carboxamido group at position 2 are unique compared to simpler ethoxycarbonyl or methyl substituents in analogs.
High-Similarity Compounds ()
A similarity analysis (Table 1) highlights compounds with overlapping structural motifs:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate | 193537-14-3 | 0.86 | Boc-protected amine; lacks acetyl and phenylquinoline groups |
| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 72965-16-3 | 0.69 | Simpler thiophene scaffold; no fused pyridine |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 43088-42-2 | 0.67 | Methyl substitution at position 4; minimal ring complexity |
Key Insight: The highest similarity (0.86) is observed with Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate, emphasizing the importance of the thieno[2,3-c]pyridine core. However, the absence of the acetyl and phenylquinoline groups in this analog likely reduces its pharmacological overlap with the target compound .
Structure-Activity Relationships (SAR) in Thiophene Derivatives ()
Studies on 2-amino-3-benzoylthiophenes reveal critical SAR trends applicable to thienopyridine analogs:
- Amino group requirement: The 2-amino group is essential for adenosine A1 receptor binding enhancement.
- Substitution effects :
- 4-position alkylation (e.g., methyl) increases activity, while 5-position substitutions are less impactful.
- Aromatic substituents (e.g., 3-trifluoromethylphenyl) optimize receptor interaction.
However, the acetyl group at position 6 could introduce steric hindrance or alter electronic properties, necessitating empirical validation .
NMR Spectral Analysis ()
While direct NMR data for the target compound are unavailable, studies on structurally related molecules (e.g., rapamycin analogs) demonstrate that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent-induced environmental changes. For the target compound, NMR comparisons could elucidate how the phenylquinoline and acetyl groups perturb the thienopyridine core’s electronic landscape .
Analytical Characterization
- Mass spectrometry and NMR : Critical for verifying molecular weight and substituent positions .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[2,3-c]pyridine core in this compound?
The thieno[2,3-c]pyridine scaffold can be synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which allows efficient cyclization of aldehydes, β-ketoesters, and thioureas. For example, evidence from similar pyridine derivatives highlights the use of palladium or copper catalysts in toluene or DMF under reflux conditions to achieve cyclization . Optimization of reaction time (typically 12–24 hours) and temperature (80–120°C) is critical to avoid side products. Post-synthetic modifications, such as acetylation at the 6-position, require anhydrous conditions with acetyl chloride and a base like triethylamine .
Q. How can crystallographic data be utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, ethyl derivatives of tetrahydrothienopyridine analogs (e.g., CAS 24237-54-5) have been resolved using SC-XRD to determine bond angles (e.g., C–S–C ≈ 92.5°) and torsion angles, ensuring correct stereochemistry . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Pairing this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validates purity and functional group placement .
Q. What safety protocols are essential when handling this compound in the laboratory?
Based on safety data sheets (SDS) for structurally related compounds (e.g., CAS 24237-54-5), researchers must:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store the compound in a cool, dry environment (<25°C) away from oxidizing agents . Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician immediately .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the 2-phenylquinoline-4-carboxamido moiety be elucidated?
Mechanistic studies require a combination of isotopic labeling (e.g., ¹³C-tracing) and computational modeling (DFT). For instance, evidence from quinoline-carboxamide derivatives suggests a nucleophilic acyl substitution mechanism, where the amine group attacks the activated carbonyl of 2-phenylquinoline-4-carboxylic acid. Monitoring intermediates via LC-MS at timed intervals can reveal kinetic bottlenecks .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from solvent effects (DMSO vs. aqueous buffers) or protein-binding artifacts. To mitigate this:
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?
SAR studies should focus on modifying the 6-acetyl and 2-carboxamido groups. For example:
- Replacing the acetyl group with a bulkier substituent (e.g., trifluoroacetyl) may enhance metabolic stability.
- Introducing electron-withdrawing groups on the phenyl ring (e.g., -Cl, -F) could improve target binding affinity, as seen in fluorinated quinoline derivatives . Computational docking (e.g., AutoDock Vina) paired with in vitro CYP450 inhibition assays can prioritize candidates .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
High-performance liquid chromatography (HPLC) with a C18 column (3.5 µm, 150 mm) and UV detection at 254 nm is recommended. For impurities below 0.1%, hyphenated techniques like LC-MS/MS (MRM mode) or GC-MS (after derivatization) provide higher sensitivity. Calibration curves using spiked samples (0.01–1.0% impurity) ensure accuracy .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations can drastically alter yields .
- Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database entries (e.g., CCDC codes) to confirm structural novelty .
- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, particularly for compounds with unknown ecotoxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
